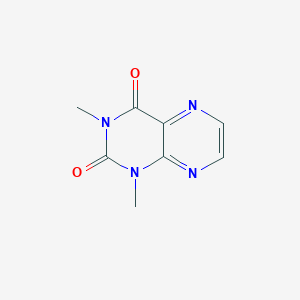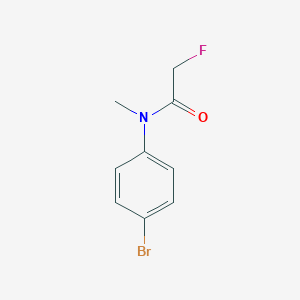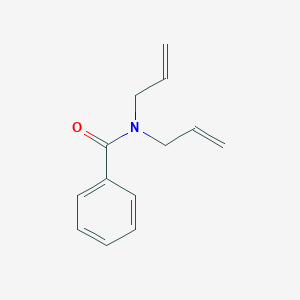
2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione, also known as MMBC, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. MMBC belongs to the family of indole-based synthetic cannabinoids, which are designed to mimic the effects of the natural cannabinoids found in the cannabis plant.
Mecanismo De Acción
2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione acts on the CB1 and CB2 receptors in the brain, which are part of the endocannabinoid system. These receptors are responsible for regulating various physiological processes, including pain sensation, appetite, mood, and memory. 2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the psychoactive effects of cannabinoids.
Efectos Bioquímicos Y Fisiológicos
2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione has been shown to have a range of biochemical and physiological effects on the human body. It has been found to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation. 2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione has also been shown to have anxiolytic and sedative effects, which may be useful in the treatment of anxiety and sleep disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione has several advantages for use in lab experiments. It is a potent and selective agonist for the CB1 and CB2 receptors, making it a useful tool for studying the endocannabinoid system. 2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione is also relatively stable and easy to synthesize, making it a cost-effective option for researchers. However, 2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione has several limitations, including its potential for abuse and the lack of long-term safety data.
Direcciones Futuras
There are several potential future directions for research on 2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione. One area of interest is the development of 2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione analogs with improved pharmacological properties, such as increased potency or selectivity for specific receptors. Another area of interest is the investigation of the long-term safety and potential for abuse of 2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione and other synthetic cannabinoids. Finally, 2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione may have potential therapeutic applications in the treatment of pain, inflammation, anxiety, and other disorders, and further research in these areas may be warranted.
In conclusion, 2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. It has been extensively studied in scientific research and has been found to have analgesic, anti-inflammatory, anxiolytic, and sedative properties. 2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione has several advantages for use in lab experiments, but also has limitations and potential risks. Further research is needed to fully understand the effects and potential applications of 2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione and other synthetic cannabinoids.
Métodos De Síntesis
The synthesis of 2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione involves the reaction of 2-methoxy-5-nitrobenzaldehyde with 2-methyl-3-oxopentanenitrile in the presence of ammonium acetate and acetic acid. The resulting intermediate is then reduced with sodium borohydride to yield the final product.
Aplicaciones Científicas De Investigación
2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione has been used extensively in scientific research to study the effects of synthetic cannabinoids on the human body. It has been found to have a high affinity for the CB1 and CB2 receptors in the brain, which are responsible for the psychoactive effects of cannabinoids. 2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione has also been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation.
Propiedades
Número CAS |
15116-12-8 |
|---|---|
Nombre del producto |
2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione |
Fórmula molecular |
C12H16O3 |
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
2-methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C12H16O3/c1-4-8(2)5-9-6-10(13)7-11(15-3)12(9)14/h6-8H,4-5H2,1-3H3 |
Clave InChI |
KYHMEFMCHSPWKN-UHFFFAOYSA-N |
SMILES |
CCC(C)CC1=CC(=O)C=C(C1=O)OC |
SMILES canónico |
CCC(C)CC1=CC(=O)C=C(C1=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



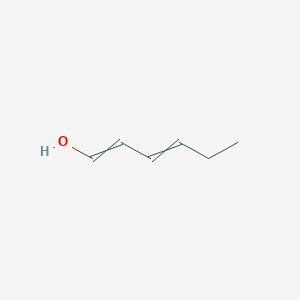
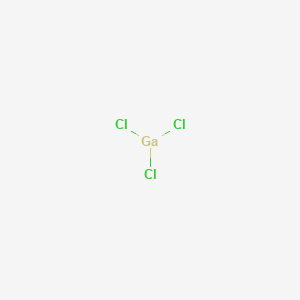
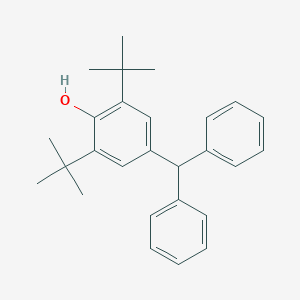
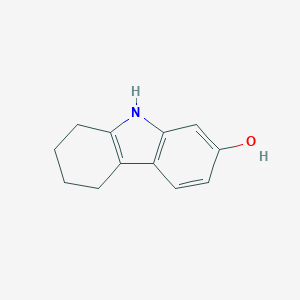
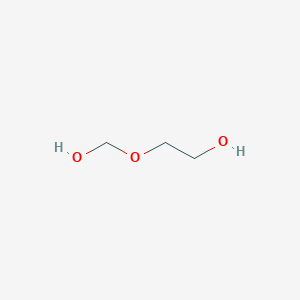

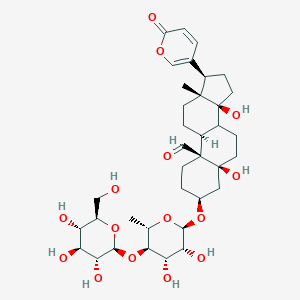
![4-[(3,4-Dihydroxyphenyl)methyl]benzene-1,2-diol](/img/structure/B89054.png)
